molecular formula C12H15NO5 B554343 Z-Thr-OH CAS No. 19728-63-3

Z-Thr-OH

Cat. No. B554343
CAS RN: 19728-63-3
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-SCZZXKLOSA-N
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Description

Z-Thr-OH, also known as N-Cbz-L-threonine, Z-L-Threonine, or L-Threonine, N-[(phenylmethoxy)carbonyl]-, is a compound with the molecular formula C12H15NO51. It has a molecular weight of 253.25 g/mol1. The IUPAC name for Z-Thr-OH is (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid1.



Synthesis Analysis

The synthesis of Z-Thr-OH is not explicitly mentioned in the search results. However, it’s worth noting that the compound is commercially available and used in laboratory settings2.



Molecular Structure Analysis

Z-Thr-OH has a complex molecular structure. The InChI string representation of its structure is InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s11. This indicates the presence of different functional groups in the molecule, including a carboxyl group, an amine group, and a phenyl group.



Chemical Reactions Analysis

The specific chemical reactions involving Z-Thr-OH are not detailed in the search results. However, it’s important to note that Z-Thr-OH, like other amino acids, can participate in peptide bond formation reactions, which are crucial in peptide and protein synthesis.



Physical And Chemical Properties Analysis

Z-Thr-OH has a molecular weight of 253.25 g/mol1. The compound is stable under basic conditions and has a computed XLogP3-AA value of 0.8, indicating its partition coefficient1.


Scientific Research Applications

1. Photocatalysis

  • Application : “Z-Thr-OH” is involved in the design, fabrication, and application of Z-scheme heterojunction photocatalysts .

2. Peptide Synthesis

  • Application : “Z-Thr-OH” is used in Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS), a green chemistry approach to peptide synthesis .
  • Method : In MP-SPPS, side-chain unprotected amino acids like “Z-Thr-OH” are incorporated into the target peptide chain on solid supports. The target peptide can be readily obtained by treating the peptidyl resin with a diluted acid solution .
  • Results : The MP-SPPS process achieves a 5.3-fold increase in peptide manufacturing and complies with the philosophy of green chemistry .

3. Veterinary Science

  • Application : ZnO nanoparticles, which could potentially involve “Z-Thr-OH”, have promising applications in veterinary science due to their wound healing, antibacterial, antineoplastic and antigenic properties .

4. Artificial Intelligence

  • Application : While “Z-Thr-OH” is not directly used in AI, the principles of AI are being applied to understand and predict the behavior of complex molecules like “Z-Thr-OH”. This can lead to new insights and applications in various scientific fields .
  • Method : AI tools are used to analyze large datasets and identify patterns that might not be apparent to human researchers. These patterns can then be used to make predictions about the behavior of “Z-Thr-OH” under different conditions .

5. Nanotechnology

  • Application : ZnO nanoparticles, which could potentially involve “Z-Thr-OH”, have promising applications in various fields such as the rubber industry, pharmaceutical industry, cosmetics, textile industry, opto-electronics and agriculture .

6. Biomedical Applications

  • Application : Fluorescence imaging is essential for scientific investigation and clinical applications. “Z-Thr-OH” could potentially be used in the development of fluorescent probes for imaging .

Safety And Hazards

Future Directions

The future directions of Z-Thr-OH are not explicitly mentioned in the search results. However, given its role as an amino acid derivative, it may have potential applications in peptide synthesis and other areas of biochemical research.


Please note that this information is based on the available search results and may not cover all aspects of Z-Thr-OH. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUIRDNBFZGQN-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173394
Record name N-((Benzyloxy)carbonyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Thr-OH

CAS RN

19728-63-3
Record name Z-Thr-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((Benzyloxy)carbonyl)-L-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((Benzyloxy)carbonyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of D-threonine (50.7 g, 0.426 mol) in water (800 ml) at about 0° C. was added benzyl chloroformate (66 ml, 0.462 mol) dropwise over about 15 minutes. The reaction was allowed to warm to about 23° C. and was stirred at that temperature for about 18 hours. The reaction was cooled with ice and acidified with concentrated hydrochloric acid, extracted with ether (3 times) and the organic layers were concentrated to give 110.9 g of 2-benzyloxycarbonylamino-3-hydroxy-butyric acid as a colorless oil.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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